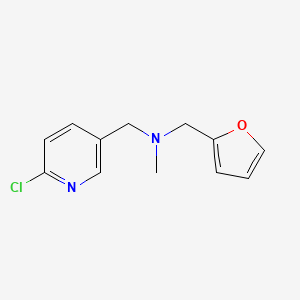
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 6-position, a furan ring, and a methanamine group. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine typically involves multi-step organic reactions One common approach starts with the chlorination of pyridine to introduce the chlorine atom at the 6-position This is followed by the formation of the furan-2-ylmethyl group through a series of reactions involving furan derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-ethylmethanamine: Similar structure with an ethyl group instead of a methyl group.
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-propylmethanamine: Similar structure with a propyl group instead of a methyl group.
Uniqueness
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H13ClN2O |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine |
InChI |
InChI=1S/C12H13ClN2O/c1-15(9-11-3-2-6-16-11)8-10-4-5-12(13)14-7-10/h2-7H,8-9H2,1H3 |
InChI Key |
RBOLRVUYNMRHDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C(C=C1)Cl)CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















